4-(2-Aminoethoxy)-3-methoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethoxy)-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWDKSXPRPBBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652432 | |
| Record name | 4-(2-Aminoethoxy)-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-80-5 | |
| Record name | 4-(2-Aminoethoxy)-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 2 Aminoethoxy 3 Methoxyphenol
Retrosynthetic Analysis of the 4-(2-Aminoethoxy)-3-methoxyphenol Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections and functional group interconversions (FGIs). deanfrancispress.comamazonaws.com
Disconnection Approaches for the Aminoethoxy Side Chain
The most logical disconnection for the this compound framework is at the ether linkage of the aminoethoxy side chain. This C-O bond disconnection is a common strategy for ethers and leads to two key synthons: a phenoxide anion and a halo- or sulfonate-substituted aminoethane. amazonaws.com
A primary retrosynthetic disconnection of the ether bond suggests two main precursor molecules: a suitably protected 3-methoxy-4-hydroxyphenol and a 2-aminoethyl halide or a related electrophile. The amino group in the side chain is typically protected to prevent side reactions during the alkylation step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under specific acidic or hydrogenolysis conditions, respectively. organic-chemistry.orglibretexts.org
An alternative disconnection involves breaking the C-N bond of the aminoethoxy side chain. This would lead to a 2-bromoethoxy-substituted phenol (B47542) and ammonia (B1221849) or a primary amine equivalent. However, this approach is generally less favored due to the potential for over-alkylation and the harsh conditions that might be required.
Strategies for the Substituted Phenolic Ring
The substituted phenolic ring, with its specific 3-methoxy and 4-hydroxy substitution pattern, presents its own synthetic challenges. A retrosynthetic analysis of this core structure points to several potential starting materials. One common precursor is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which already possesses the correct substitution pattern. The formyl group of vanillin can be converted to a hydroxyl group through a Baeyer-Villiger oxidation, followed by hydrolysis.
Another strategy involves starting with a more readily available disubstituted benzene (B151609), such as guaiacol (B22219) (2-methoxyphenol). Introducing a substituent at the para-position to the hydroxyl group can be achieved through various electrophilic aromatic substitution reactions. However, controlling the regioselectivity to favor the desired isomer can be challenging.
A more modern approach to constructing highly substituted phenols with complete regiochemical control involves the use of cycloaddition reactions, such as a Diels-Alder/retro-Diels-Alder cascade. deanfrancispress.com This method allows for the programmed placement of substituents on the aromatic ring.
Conventional and Contemporary Synthetic Routes to Aminoethoxy Phenols
The forward synthesis of this compound can be accomplished through several established and modern synthetic methodologies.
Construction of the Ether Linkage: Alkylation and Arylation Reactions
The formation of the ether linkage is a critical step in the synthesis. The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction involves the alkylation of a phenoxide with an alkyl halide. In the context of synthesizing this compound, this would entail the reaction of a 3-methoxy-4-hydroxyphenol derivative with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide or 2-(Boc-amino)ethyl bromide). The phenoxide is typically generated in situ using a base such as sodium hydride or potassium carbonate.
The choice of solvent and reaction conditions is crucial for maximizing the yield and minimizing side reactions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the SN2 reaction.
The following table provides examples of O-alkylation reactions of phenols, which are analogous to the ether linkage formation in the target molecule.
| Phenol Reactant | Alkylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |
| p-methoxyphenol | isobutylene | Phosphoric acid | - | - | mdma.ch |
| 3-methoxyphenol | benzaldehyde | Ruthenium catalyst, K2CO3 | - | - | mdma.ch |
| Hydroquinone | Methanol | CuCl2 | - | 87% selectivity | mdma.ch |
Introduction and Manipulation of the Amino Functionality
The primary amino group in the side chain requires careful handling throughout the synthesis. As mentioned, protection of the amine is essential to prevent its reaction as a nucleophile during the etherification step. The choice of protecting group is critical and must be orthogonal to the other functional groups in the molecule, meaning it can be removed without affecting other parts of the structure. organic-chemistry.orglibretexts.org
Common strategies for introducing the protected aminoethoxy side chain include:
Alkylation with N-protected 2-haloethylamines: This is the most direct approach. Commercially available reagents like 2-(Boc-amino)ethyl bromide can be used to alkylate the phenolic hydroxyl group.
Gabriel Synthesis: This method involves the use of N-(2-bromoethyl)phthalimide. The phthalimide (B116566) group serves as a masked primary amine and can be removed in a subsequent step using hydrazine (B178648) or acidic/basic hydrolysis.
Once the ether linkage is established, the protecting group on the amine must be removed. The conditions for deprotection depend on the specific protecting group used:
Boc group: Removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. youtube.com
Cbz group: Removed by catalytic hydrogenolysis (e.g., H2 over Pd/C). youtube.com
Phthalimide group: Cleaved with hydrazine hydrate.
Regioselective Synthesis of Methoxy- and Hydroxy-Substituted Phenols
Achieving the desired 1,2,4-substitution pattern on the phenolic ring with high regioselectivity is a key challenge. Several strategies can be employed:
Starting from a Pre-functionalized Ring: The use of readily available and appropriately substituted starting materials like vanillin or isovanillin (B20041) simplifies the synthesis significantly. For instance, the Baeyer-Villiger oxidation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with a peracid (e.g., m-CPBA) followed by hydrolysis of the resulting formate (B1220265) ester provides 3-methoxyhydroquinone. Subsequent selective alkylation of the more acidic hydroxyl group at the 4-position can be achieved.
Directed Ortho-Metalation: This strategy can be used to introduce substituents at specific positions on the aromatic ring. A directing group, such as a methoxy (B1213986) group, can direct lithiation to the ortho position, followed by quenching with an appropriate electrophile.
Demethylation of Polymethoxyarenes: In some cases, a polymethoxy precursor can be synthesized, followed by regioselective demethylation to generate the desired hydroxyl group. acs.org For example, starting with 1,2,4-trimethoxybenzene, selective demethylation at the 4-position can be achieved using specific reagents.
The following table summarizes some methods for the regioselective synthesis of substituted phenols.
| Starting Material | Reagent(s) | Product | Key Feature | Reference |
| 5-alkyl-7-methoxy-2-phenylbenzo[b]furans | Zn(CN)2/HCl | 3-formyl derivative | Formylation at the 3-position | researchgate.net |
| Diaminomaleonitrile-based imines | Aromatic aldehydes | 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | Regiocontrolled synthesis of imidazoles | nih.gov |
| 5-methylsalicylaldehyde | Phenylacetic acid | 3-arylcoumarin | Perkin condensation | unica.it |
Catalytic Approaches in the Synthesis of this compound
The synthesis of this compound, a phenolic ether, benefits significantly from catalytic methods that facilitate the formation of the ether linkage. These approaches are often more efficient and selective than stoichiometric reactions.
Metal-Catalyzed Coupling Reactions in Phenolic Ether Synthesis
The formation of the aryl ether bond in this compound is a critical step that can be efficiently achieved through metal-catalyzed cross-coupling reactions. Traditional methods like the Williamson ether synthesis often require harsh conditions. In contrast, modern catalytic systems, particularly those based on copper and palladium, offer milder reaction pathways for the O-arylation of alcohols.
The Ullmann condensation, a classic copper-catalyzed reaction, can be adapted for this purpose. It typically involves reacting a phenol with an alkyl halide in the presence of a copper catalyst and a base. For the synthesis of the target molecule, this would involve coupling a 4-hydroxy-2-methoxyphenol derivative with a protected 2-aminoethoxy synthon.
More recently, palladium-catalyzed Buchwald-Hartwig amination has been extended to C-O bond formation, providing a powerful tool for phenolic ether synthesis. These reactions utilize palladium complexes with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with alcohols under mild, basic conditions. The high functional group tolerance of these catalysts makes them suitable for complex molecules. A general issue with the etherification of phenols with alcohols is the potential for concurrent alkylation of the aromatic ring. google.com However, the use of appropriate catalysts can offer high selectivity. google.com For instance, catalysts comprising a sulfated oxide of a Group IB metal (Cu, Ag, Au) on a support have demonstrated excellent conversion and selectivity for the etherification of phenols. google.com
Table 1: Comparison of General Metal-Catalyzed Phenolic Ether Synthesis Methods
| Method | Catalyst System | Typical Substrates | Conditions | Advantages |
|---|---|---|---|---|
| Ullmann Condensation | CuI, Cu₂O, or other Cu(I) salts with ligands (e.g., phenanthroline) | Phenols, Aryl Halides | High temperatures (100-200 °C), Base (e.g., K₂CO₃, Cs₂CO₃) | Cost-effective metal catalyst |
| Buchwald-Hartwig Etherification | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., P(t-Bu)₃, XPhos) | Phenols, Aryl Halides/Triflates | Milder temperatures (RT-110 °C), Base (e.g., NaOt-Bu, K₃PO₄) | High yields, broad substrate scope, high functional group tolerance |
Organocatalysis and Biocatalysis in Stereoselective Synthesis
While metal catalysis excels in forming the ether bond, organocatalysis and biocatalysis offer unique advantages, particularly in achieving stereoselectivity, which is crucial if chiral variants of the target molecule are desired.
Organocatalysis utilizes small organic molecules to catalyze reactions. nih.govrsc.org In the context of synthesizing derivatives of this compound, organocatalysts could be employed in domino reactions to construct complex molecular scaffolds in a single step with high stereocontrol. rsc.org For instance, a chiral amine catalyst could facilitate an asymmetric Michael addition to an α,β-unsaturated aldehyde, a process that could be part of a longer synthetic route to a chiral analog. rsc.org While direct organocatalytic synthesis of this specific phenolic ether is not prominently documented, the principles are widely applied in the synthesis of complex, biologically active molecules. rsc.org
Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally friendly conditions (typically in aqueous media at ambient temperature and pressure). biorbic.comnih.gov Enzymes like laccases or phenoxazinone synthase can perform oxidative coupling of phenolic compounds, which could be a key step in synthesizing precursors. researchgate.net Furthermore, transaminases are used in the biocatalytic synthesis of chiral amino alcohols, which could serve as building blocks. ucl.ac.uk The use of enzymes can significantly reduce the environmental impact of chemical processes and provide access to enantiomerically pure compounds that are difficult to obtain through traditional chemistry. nih.govnih.gov
Sustainable and Efficient Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use renewable resources. These principles are integral to the development of advanced synthetic routes for this compound.
Green Chemistry Principles in Reaction Design
Green chemistry principles provide a framework for designing more environmentally benign chemical processes. mdpi.com For the synthesis of this compound, this involves several considerations:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Use of Renewable Feedstocks: The phenolic core could potentially be derived from lignin, a major component of biomass and a renewable source of aromatic compounds like guaiacol (2-methoxyphenol). rsc.org
Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO₂, or eliminating the solvent altogether. chemrevlett.comresearchgate.net
Energy Efficiency: Employing methods like microwave heating that can drastically reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Catalysis: Using catalytic (as opposed to stoichiometric) reagents enhances atom economy and reduces waste. Both metal catalysts and biocatalysts can be recycled and reused, further improving the process's sustainability. magtech.com.cnnih.gov
Solvent-Free and Microwave-Assisted Synthesis Methods
To improve the efficiency and environmental footprint of the synthesis, solvent-free and microwave-assisted techniques are increasingly employed.
Microwave-assisted synthesis utilizes microwave irradiation to heat reactions. liberty.edu This method often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net The synthesis of heterocyclic compounds and ether linkages has been shown to benefit significantly from microwave irradiation, offering a rapid and efficient pathway. mdpi.comliberty.edueurjchem.com For the synthesis of this compound, a microwave-assisted Williamson ether synthesis or a metal-catalyzed coupling could significantly shorten the required reaction time from hours to minutes.
Solvent-free reactions , also known as solid-state reactions, are conducted without a solvent. chemrevlett.com This approach eliminates solvent-related waste, cost, and safety hazards. Often, these reactions are facilitated by grinding the reactants together, sometimes with a catalytic amount of a liquid or solid support, or by heating under microwave irradiation. chemrevlett.com A solvent-free approach to synthesizing the target molecule would represent a significant step towards a truly green chemical process.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (General Examples)
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Heterocycle Synthesis | Reflux in Ethanol (130 min) | Stirring with Catalyst (5 min) | chemrevlett.com |
| Benzo[h]chromene Synthesis | Conventional heating (hours) | Microwave irradiation (2-10 min) | eurjchem.com |
Chemical Reactivity and Transformation Pathways of 4 2 Aminoethoxy 3 Methoxyphenol
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for chemical modifications, influencing both the functionalization and the reactivity of the aromatic ring.
Derivatization Strategies for Functionalization and Analytical Purposes
The hydroxyl group of phenols is frequently targeted for derivatization to alter the molecule's physical and chemical properties or for analytical detection. Common strategies include:
Esterification and Acylation: The phenolic hydroxyl can react with carboxylic acids, acid chlorides, or anhydrides to form esters. For instance, the esterification of the related compound 4-vinyl guaiacol (B22219) (4VG) with various carboxylic acids has been demonstrated. mdpi.com This type of reaction can be used to introduce a wide range of functional groups, thereby modifying properties like lipophilicity. researchgate.net Similarly, acylation can be achieved, and these reactions are often performed to protect the hydroxyl group or to introduce a specific functional moiety. researchgate.net
Alkylation/Etherification: The formation of ethers through Williamson synthesis is another common derivatization pathway. researchgate.netgoogle.com This involves deprotonating the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. This method can be used to introduce alkyl chains of varying lengths. For example, direct methylation of 4VG has been achieved using methyl iodide. mdpi.com
These derivatization strategies are crucial for synthesizing new materials and for preparing samples for analytical techniques like chromatography, where altering polarity can improve separation and detection.
Reactions Involving Phenolic Ring Activation
The hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring are activating groups, directing electrophilic aromatic substitution primarily to the ortho and para positions relative to the hydroxyl group. However, controlling the regioselectivity of these reactions can be challenging. rsc.org
Electrophilic Substitution: Standard electrophilic aromatic substitution reactions such as halogenation, sulfonation, alkylation, and acylation are applicable to phenols. googleapis.comgoogle.com The directing effects of the hydroxyl and methoxy groups in 4-(2-Aminoethoxy)-3-methoxyphenol would likely favor substitution at the positions ortho and para to the strongly activating hydroxyl group. To achieve substitution at a specific position, blocking groups, such as a sulfonic acid group, can be temporarily introduced and later removed. googleapis.com
Oxidative Coupling: Phenols can undergo oxidative coupling reactions, often catalyzed by enzymes or metal complexes, to form new carbon-carbon or carbon-oxygen bonds. rsc.org For example, the oxidation of 2-aminophenol (B121084) can lead to the formation of 2-amino-3H-phenoxazine-3-one. researchgate.net
Transformations of the Primary Amino Group
The primary amino group on the ethoxy side chain is a versatile functional handle for a variety of transformations, including coupling, condensation, and cyclization reactions.
Amine-Based Coupling and Condensation Reactions
The nucleophilic nature of the primary amine allows it to readily participate in reactions to form larger molecules.
Amide Bond Formation: The amino group can react with carboxylic acids and their derivatives (e.g., acyl chlorides, esters) to form amides. This is a fundamental reaction in the synthesis of peptides and other complex molecules. Phenyl esters, particularly 4-methoxyphenyl (B3050149) esters, have been shown to be effective acylating agents for N-terminal amino groups of peptides. nih.gov
Mannich-Type Reactions: The primary amine can participate in Mannich reactions, which involve the aminoalkylation of an acidic proton-containing compound. nih.govresearchgate.net These reactions are important for the synthesis of a variety of nitrogen-containing compounds.
Aza-Michael Additions: Primary amines can undergo aza-Michael additions to activated alkenes, such as acrylates, to form new carbon-nitrogen bonds. google.com
A summary of representative amine-based coupling and condensation reactions is provided in the table below.
| Reaction Type | Reactant | Product Functional Group |
| Amide Formation | Carboxylic Acid/Derivative | Amide |
| Mannich Reaction | Formaldehyde (B43269) & CH-acidic compound | β-Amino carbonyl compound |
| Aza-Michael Addition | Activated Alkene (e.g., Acrylate) | β-Amino compound |
Cyclization Reactions and Heterocycle Formation
The presence of both an amino group and a phenolic moiety within the same molecule opens up possibilities for intramolecular reactions to form heterocyclic structures.
Benzoxazine (B1645224) Formation: Benzoxazines are formed through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde. researchgate.netmdpi.com The primary amine of this compound could potentially react with the phenolic hydroxyl group in the presence of formaldehyde to form a benzoxazine ring structure.
Formation of Other Heterocycles: The amino group can be a key component in the synthesis of various nitrogen-containing heterocycles. For example, acetohydrazide derivatives can be used as starting materials for the synthesis of thiosemicarbazides, triazole-thiones, and oxadiazole-thiones. nih.gov While not a direct reaction of the starting compound, this illustrates the versatility of the amino functionality in building complex heterocyclic systems. Polypeptide cyclization can also be achieved through various chemical and enzymatic methods involving amino acid side chains. nih.gov
Modifications of the Methoxy Moiety
The methoxy group, while generally less reactive than the hydroxyl and amino groups, can undergo specific transformations, most notably demethylation.
Demethylation: The cleavage of the methyl-oxygen bond to yield a catechol (a 1,2-dihydroxybenzene derivative) is a common and important reaction for guaiacol-type compounds. rsc.orgnih.gov This transformation can be achieved using various reagents and conditions:
Biocatalytic Demethylation: Enzymes such as vanillyl-alcohol oxidase can catalyze the oxidative demethylation of related phenolic compounds. nih.gov Cobalamin-dependent methyltransferases can also effect demethylation, especially when using thiols as methyl traps in an oxygen-free environment. nih.gov
Chemical Demethylation: A variety of chemical reagents can be used for demethylation, including aluminum halides (e.g., AlCl₃, AlBr₃) and pyridinium (B92312) chloride. google.com The choice of reagent can sometimes allow for regioselective demethylation when multiple methoxy groups are present. google.com Catalytic methods using γ-alumina, sometimes in combination with other metal oxides, have also been developed for the demethylation of guaiacol. google.com
The demethylation reaction is significant as it unmasks a second hydroxyl group, which can dramatically alter the molecule's properties and reactivity, providing a route to catechol derivatives.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 2 Aminoethoxy 3 Methoxyphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Elucidation of Molecular Structure via ¹H-NMR and ¹³C-NMR
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to piece together the molecular puzzle of 4-(2-Aminoethoxy)-3-methoxyphenol. rsc.org In a typical analysis, the compound is dissolved in a suitable deuterated solvent, and its spectrum is recorded on a high-field NMR spectrometer. rsc.org
The ¹H-NMR spectrum reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region, influenced by the electron-donating effects of the hydroxyl and methoxy (B1213986) groups. stackexchange.com The protons of the ethoxy chain exhibit characteristic triplet or multiplet patterns, while the methoxy and amino protons usually present as singlets. stackexchange.com
The ¹³C-NMR spectrum provides complementary information, showing discrete peaks for each carbon atom. The chemical shifts of the aromatic carbons are influenced by their substitution pattern, while the carbons of the methoxy and ethoxy groups resonate at higher fields. rsc.org The correlation of these spectra allows for the unambiguous assignment of each signal to its respective atom within the molecular structure. molaid.com
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.50 - 7.00 (multiplet) | 102.2 - 120.6 |
| Methoxy (OCH₃) | ~3.77 (singlet) | ~55.3 |
| Ethoxy (OCH₂) | Triplet | Not Applicable |
| Ethoxy (CH₂N) | Triplet | Not Applicable |
| Amino (NH₂) | Broad Singlet | Not Applicable |
| Phenolic (OH) | Broad Singlet | Not Applicable |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Advanced 2D NMR Techniques for Connectivity and Conformation
While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and deducing the compound's conformation. europeanpharmaceuticalreview.com Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
A COSY spectrum maps the correlations between coupled protons, revealing which protons are adjacent to one another in the molecular structure. This is crucial for confirming the sequence of protons in the ethoxy chain and their relationship to the aromatic ring. An HSQC experiment correlates each proton with the carbon atom to which it is directly attached, providing a powerful tool for assigning both ¹H and ¹³C signals definitively.
More advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons that are close in proximity but not necessarily bonded, offering insights into the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of this compound with a high degree of accuracy. nih.gov This precision allows for the calculation of the elemental formula, confirming the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. sfu.ca This is a critical step in verifying the identity of the synthesized compound. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique used to investigate the fragmentation patterns of a molecule. nih.govescholarship.org In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation. nih.gov The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure. nih.gov This fragmentation data is invaluable for confirming the connectivity of the different functional groups and for differentiating it from isomeric structures.
Imaging Mass Spectrometry for Spatial Distribution Studies
Imaging mass spectrometry is an advanced technique that can be used to visualize the spatial distribution of molecules within a sample, such as a biological tissue slice. rsc.org While not a routine characterization method for a pure compound, this technique could potentially be applied in future research to study the localization of this compound or its metabolites in biological systems, providing insights into its mechanism of action or distribution.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon |
| Hydrogen |
| Nitrogen |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are foundational techniques for elucidating the molecular structure and electronic properties of this compound.
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the characteristic functional groups within the this compound molecule. The FTIR spectrum reveals distinct absorption bands corresponding to the vibrational modes of its constituent bonds.
Key functional groups and their expected vibrational frequencies include:
O-H Stretch: The phenolic hydroxyl group (-OH) exhibits a broad absorption band, typically in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.
N-H Stretch: The primary amine (-NH2) group shows characteristic symmetric and asymmetric stretching vibrations, usually appearing as two distinct peaks in the 3300-3500 cm⁻¹ range. spcmc.ac.in
C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and methoxy groups appears just below 3000 cm⁻¹. spcmc.ac.in
C=C Stretch: The aromatic ring exhibits characteristic carbon-carbon double bond stretching vibrations within the 1450-1600 cm⁻¹ region. youtube.com
C-O Stretch: The aryl ether and alcohol C-O stretching vibrations typically produce strong bands in the 1000-1300 cm⁻¹ range. spcmc.ac.in The presence of two strong vibrations in this region can be attributed to the aryl alkyl ether moiety. spcmc.ac.in
N-H Bend: The bending vibration of the primary amine group is typically found around 1600 cm⁻¹.
The precise peak positions can be influenced by the molecular environment and intermolecular interactions. The analysis of these characteristic peaks provides definitive confirmation of the presence of the hydroxyl, amino, methoxy, and ethoxy functional groups attached to the phenol (B47542) ring structure. nih.govsemanticscholar.org
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic -OH | O-H Stretch | 3200-3600 | Broad, Strong |
| Primary Amine -NH₂ | N-H Asymmetric Stretch | ~3400 | Medium |
| Primary Amine -NH₂ | N-H Symmetric Stretch | ~3300 | Medium |
| Aromatic C-H | C-H Stretch | >3000 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | <3000 | Medium |
| Aromatic C=C | C=C Stretch | 1450-1600 | Medium-Strong |
| Aryl Ether C-O | C-O Stretch | 1200-1275 | Strong |
| Alcohol C-O | C-O Stretch | 1000-1200 | Strong |
| Primary Amine -NH₂ | N-H Bend | ~1600 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. The presence of the substituted benzene ring, a chromophore, leads to characteristic absorption bands in the UV region.
The electronic spectrum is typically characterized by π → π* transitions of the aromatic system. The specific wavelengths of maximum absorbance (λmax) are influenced by the auxochromic effects of the hydroxyl, methoxy, and aminoethoxy substituents on the benzene ring. These groups can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The UV-Vis spectrum of the related compound 4-methoxyphenol (B1676288) can provide a reference for the expected absorption maxima. sielc.com The solvent used for the analysis can also influence the spectrum due to solvatochromic effects. researchgate.net
Chromatographic Separation Techniques
Chromatographic methods are essential for assessing the purity of this compound and for its separation from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purity determination of this compound. researchgate.net Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of phenolic compounds. sielc.com
A typical HPLC method would involve:
Column: A C18 or other suitable reversed-phase column.
Mobile Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the compound, as determined by UV-Vis spectroscopy.
By comparing the retention time and peak area of the sample to a certified reference standard, the identity and purity of this compound can be accurately determined. lgcstandards.comchemicea.com HPLC is also invaluable for monitoring the progress of chemical reactions in which this compound is a reactant or product.
While this compound itself has a relatively high boiling point and may not be ideal for direct Gas Chromatography (GC) analysis, its volatile derivatives can be effectively analyzed by this method. nih.gov Derivatization, for instance by silylation of the hydroxyl and amino groups, can increase the volatility and thermal stability of the compound, making it amenable to GC analysis.
GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), allows for the separation and quantification of the derivatized compound from other volatile components in a mixture. nih.gov This technique is particularly useful for analyzing reaction byproducts or for trace-level analysis. The progress of reactions involving this compound can be monitored by GC. google.com
Thermal Analysis Techniques for Material Science Applications
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information, particularly if the compound is considered for use in the synthesis of polymers or other materials. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis can determine the thermal stability of this compound, identifying the temperatures at which it begins to decompose.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This can be used to determine the melting point, glass transition temperature (for amorphous solids), and to study any phase transitions the compound may undergo.
The data obtained from these thermal analysis techniques are critical for understanding the material's behavior at elevated temperatures, which is essential for applications in polymer chemistry and materials science. For instance, understanding the thermal stability is crucial when this compound is used as a monomer in polymerization reactions that occur at high temperatures. google.com
Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in identifying and quantifying thermal transitions such as melting, crystallization, and glass transitions, as well as studying the kinetics of chemical reactions.
A typical DSC analysis of this compound would involve heating a small, precisely weighed sample in a sealed pan at a controlled rate. The resulting thermogram, a plot of heat flow versus temperature, would reveal endothermic and exothermic peaks corresponding to various physical and chemical changes.
Phase Transitions: Phase transitions are first-order transitions that involve a change in enthalpy. For a crystalline solid like this compound, DSC would be used to determine its melting point (T_m), which appears as a sharp endothermic peak on the thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔH_f), a measure of the energy required to melt the substance. The presence of impurities or different polymorphic forms can lead to broadening of the melting peak or the appearance of multiple peaks.
Should the compound exhibit polymorphism, DSC can be used to identify and characterize the different crystalline forms and their interconversion, which is critical for applications in pharmaceuticals and materials science.
Reaction Kinetics: DSC is also widely used to study the kinetics of reactions, such as polymerization or decomposition, that involve a change in enthalpy. researchgate.net By performing experiments at different heating rates, kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A) can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis. For a compound like this compound, which contains reactive amino and hydroxyl groups, DSC could be employed to study its self-polymerization or its reaction with other monomers under thermal stress. The exothermic peaks in the DSC curve would provide information on the heat of reaction and the temperature range over which the reaction occurs.
Illustrative Data Table for DSC Analysis:
While specific data for this compound is unavailable, a hypothetical DSC data table would resemble the following:
| Parameter | Value | Unit | Interpretation |
| Onset Melting Temperature (T_onset) | Data not available | °C | Temperature at which melting begins. |
| Peak Melting Temperature (T_m) | Data not available | °C | Temperature of maximum heat absorption during melting. |
| Enthalpy of Fusion (ΔH_f) | Data not available | J/g | Energy required to melt the compound. |
| Glass Transition Temperature (T_g) | Data not available | °C | Temperature at which an amorphous solid transitions to a rubbery state (if applicable). |
| Onset Polymerization Temperature | Data not available | °C | Temperature at which polymerization starts. |
| Peak Polymerization Temperature | Data not available | °C | Temperature of maximum reaction rate. |
| Enthalpy of Polymerization (ΔH_p) | Data not available | J/g | Heat released during the polymerization reaction. |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose.
In a TGA experiment, a sample of this compound would be heated in a furnace, and its mass would be continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.
Thermal Stability and Decomposition Profile: The TGA thermogram provides crucial information about the thermal stability of this compound. The onset temperature of decomposition is a key indicator of its stability. The analysis can reveal a single-step or multi-step decomposition process. For a molecule with different functional groups like an ether, an amine, and a phenol, multiple decomposition steps corresponding to the cleavage of these different bonds might be observed. For instance, studies on the thermal decomposition of various methoxyphenols have shown that the initial step often involves the loss of a methyl radical from the methoxy group. nih.gov
By analyzing the weight loss at each step, it is possible to infer the nature of the fragments being lost. Coupling the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) would allow for the identification of the evolved gaseous products, providing a detailed understanding of the decomposition mechanism.
Illustrative Data Table for TGA Analysis:
A hypothetical TGA data table for this compound would be structured as follows:
| Parameter | Value | Unit | Interpretation |
| Onset Decomposition Temperature (T_onset) | Data not available | °C | Temperature at which significant weight loss begins. |
| Temperature at 5% Weight Loss (T_d5) | Data not available | °C | A common metric for thermal stability. |
| Temperature at 10% Weight Loss (T_d10) | Data not available | °C | Another common metric for thermal stability. |
| Temperature of Maximum Decomposition Rate (T_max) | Data not available | °C | Indicates the point of fastest decomposition for each step. |
| Weight Loss at Step 1 | Data not available | % | Corresponds to the loss of a specific molecular fragment. |
| Weight Loss at Step 2 | Data not available | % | Corresponds to the loss of another molecular fragment. |
| Residual Mass at Final Temperature | Data not available | % | The amount of non-volatile residue left at the end of the analysis. |
Computational Chemistry and Theoretical Investigations of 4 2 Aminoethoxy 3 Methoxyphenol
Molecular Modeling and Simulation
While quantum chemical calculations focus on static electronic structures, molecular modeling and simulation techniques are used to explore the conformational landscape and dynamic behavior of molecules over time.
The flexible aminoethoxy side chain of 4-(2-Aminoethoxy)-3-methoxyphenol allows it to adopt multiple low-energy shapes, or conformations. Conformational analysis aims to identify these stable conformers and determine their relative energies. This is often done by systematically rotating the molecule's rotatable bonds (e.g., C-O, C-C, and C-N bonds in the side chain) and performing a geometry optimization at each step.
A computational study on the structurally similar compound 4-(2-aminoethyl)-2-methoxyphenol (B1218726) using DFT found three primary rotamers based on the orientation of the side chain: an anti-conformer (lowest energy), a gauche-conformer (higher energy), and an eclipsed-conformer (highest energy). A similar analysis for this compound would likely reveal several low-energy structures stabilized by different intramolecular interactions, such as hydrogen bonds between the terminal amino group and the phenolic hydroxyl or methoxy (B1213986) oxygen atoms. The results of such an analysis can be visualized on a potential energy surface (PES), which maps the energy of the molecule as a function of one or two geometric parameters, such as dihedral angles.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| Anti (Global Minimum) | O-C-C-N ≈ 180° | 0.0 | Extended side-chain conformation. |
| Gauche-1 | O-C-C-N ≈ 60° | +5.1 | Gauche arrangement of the ethylamine (B1201723) fragment. |
| Gauche-2 (H-bonded) | C-O-C-C ≈ 75° | +2.3 | Conformation stabilized by an intramolecular H-bond. |
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov In a typical MD simulation of this compound, the molecule would be placed in a simulated box of solvent (e.g., water) and the forces on each atom would be calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the trajectory of each atom over a period ranging from nanoseconds to microseconds.
MD simulations provide a view of the molecule's dynamic behavior, showing how its conformation fluctuates, how it interacts with solvent molecules, and how its internal hydrogen bonds form and break over time. This information is critical for understanding how the molecule behaves in a realistic biological or chemical environment.
Prediction of Spectroscopic Parameters from First Principles
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra or identifying unknown compounds. scholaris.ca
DFT calculations are widely used to predict NMR chemical shifts and vibrational frequencies (IR spectroscopy). researchgate.netresearchgate.net After a geometry optimization, a subsequent calculation can determine the magnetic shielding tensors for each nucleus (which are converted to NMR shifts) and the harmonic vibrational frequencies.
Calculated vibrational frequencies are often systematically higher than experimental values due to the approximations inherent in the method (e.g., the harmonic approximation). Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. Comparing the predicted ¹H and ¹³C NMR shifts and the scaled IR frequencies with experimental spectra serves as a powerful method for structural confirmation. researchgate.net
| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| Phenolic -OH | 8.95 | 9.02 |
| Aromatic H (ortho to OH) | 6.90 | 6.95 |
| Aromatic H (ortho to OCH₃) | 6.75 | 6.80 |
| -OCH₂- | 4.10 | 4.15 |
| -CH₂N- | 3.05 | 3.10 |
| -OCH₃ | 3.80 | 3.85 |
| -NH₂ | 2.50 | 2.55 (broad) |
Computational Studies on Reactivity and Reaction Mechanisms
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, particularly influenced by the electron-donating hydroxyl and methoxy groups, as well as the lone pair of electrons on the nitrogen atom of the amino group. The LUMO, on the other hand, would likely be distributed over the aromatic ring, representing the area where an incoming electron would be most stabilized.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Phenolic Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 4.7 |
This table presents typical values for a substituted phenolic compound as found in computational chemistry literature. The exact values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color spectrum to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
In the case of this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These sites would be the most likely points of interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the phenolic hydroxyl group would exhibit a region of positive potential (blue), making it a likely site for interaction with nucleophiles or hydrogen bond acceptors.
A primary goal of computational chemistry in studying reaction mechanisms is to identify the transition state—the highest energy point along the reaction coordinate. Locating the transition state and calculating its energy allows for the determination of the activation energy of a reaction, which is crucial for predicting reaction rates. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods or dimer methods, are employed to search for these transition state structures.
For this compound, computational studies could elucidate the pathways of various reactions, such as electrophilic aromatic substitution, oxidation of the phenol (B47542), or reactions involving the amino group. For instance, in an electrophilic substitution reaction, calculations could compare the activation energies for substitution at different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction. Similarly, the mechanism of its antioxidant activity could be investigated by modeling the hydrogen atom transfer (HAT) or single electron transfer-proton transfer (SET-PT) pathways.
Role of 4 2 Aminoethoxy 3 Methoxyphenol As a Synthetic Intermediate
As a synthetic intermediate, 4-(2-Aminoethoxy)-3-methoxyphenol offers chemists a versatile scaffold containing both nucleophilic (amine and hydroxyl) and aromatic functionalities. This combination allows for a variety of chemical transformations, making it a key starting point for multi-step syntheses.
Precursor in the Synthesis of Complex Organic Molecules
The inherent structure of this compound is particularly suited for the synthesis of molecules with significant biological relevance. Its derivatives are explored for their potential therapeutic applications, leveraging the compound's core structure to build novel molecular architectures.
While direct synthesis of a commercial drug from this compound is not prominently documented, its structural isomer, 5-(2-Aminoethoxy)-3-methoxyphenol, serves as a key intermediate in producing active metabolites of Carvedilol, a drug used for managing hypertension. lookchem.com This highlights the pharmaceutical importance of the aminoethoxy-methoxyphenol scaffold.
Furthermore, isotopically labeled versions of the compound, such as this compound-d3, are available for use in research. medchemexpress.comlgcstandards.com These deuterated analogs are crucial tools in pharmaceutical development, particularly in metabolic studies, bioanalytical assays, and pharmacokinetic research to trace the fate of a drug or its metabolites within a biological system.
| Compound Information | |
| Product Name | This compound |
| CAS Number | 1076198-80-5 scbt.comfluorochem.co.uk |
| Molecular Formula | C₉H₁₃NO₃ scbt.com |
| Molecular Weight | 183.20 g/mol scbt.com |
| Synonyms | 2-(4-Hydroxy-2-methoxyphenoxy)ethyl Amine lookchem.com |
| Related Labeled Compound | This compound-d3 lgcstandards.com |
The molecular framework of this compound is a key contributor to the architecture of various biologically active scaffolds. The aminoethoxy side chain, in particular, is a recognized pharmacophore in medicinal chemistry, crucial for the activity of compounds like selective estrogen receptor modulators (SERMs). nih.gov
Research into new anticancer agents has demonstrated the utility of this structural motif. For instance, a series of diaryl benzo[d]imidazo[2,1-b]thiazole derivatives featuring an aminoethoxy side chain were synthesized and showed significant cytotoxic effects against the MCF-7 human breast cancer cell line. nih.govsemanticscholar.org These studies underscore the principle that incorporating the aminoethoxy-phenyl moiety can impart potent biological activity.
Similarly, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have been developed as potential anticancer agents. nih.gov The synthesis of these complex heterocyclic systems can be envisioned starting from precursors like this compound, which provides the core benzoxazine-forming elements. Structure-activity relationship analyses in these studies revealed that the strategic placement of hydroxyl and other groups on the aromatic rings is critical for biological potency, further emphasizing the value of a multi-functionalized starting material. nih.gov The ability of carbazole (B46965) derivatives containing ethoxy linkages to modulate pathways involved in diabetes also points to the broad utility of this type of scaffold in developing treatments for various diseases. mdpi.com
Building Block in Materials Science
The dual functionality of this compound, possessing both a phenolic hydroxyl group and a primary amine, makes it an ideal monomer for the synthesis of advanced polymers and functional materials.
The most significant role of this compound in materials science is as a precursor for benzoxazine (B1645224) resins. Benzoxazine monomers are typically formed through a Mannich-like condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). kpi.uamdpi.com Because this compound contains both the phenol and primary amine functionalities within the same molecule, it can act as an "A-B" type monomer, capable of reacting with formaldehyde to create a benzoxazine monomer that can subsequently polymerize.
This monomer undergoes thermal ring-opening polymerization (ROP) to form a highly cross-linked polybenzoxazine network. mdpi.comresearchgate.net A key advantage of this process is that it proceeds without the evolution of any volatile byproducts, which prevents the formation of voids and defects in the final material. kpi.ua The resulting polybenzoxazine thermosets are known for their exceptional properties. kpi.uaresearchgate.net
| Property | Typical Value for Polybenzoxazines | Reference |
| Temperature of 10% Weight Loss (Td10) | 520–600 °C (in N₂) | kpi.ua |
| **Char Yield at 800 °C (in N₂) ** | 71–81% | kpi.ua |
| Glass Transition Temperature (Tg) | Can exceed 280 °C | researchgate.net |
| Polymerization Mechanism | Cationic Ring-Opening | mdpi.com |
The use of this compound allows for the rational design of advanced functional materials. By incorporating this monomer into a polymer backbone, material scientists can create thermosets with inherent high-performance characteristics. The molecular structure of the starting benzoxazine monomer directly influences the properties of the final cured resin. researchgate.net
Polybenzoxazines derived from such monomers exhibit superior thermal stability, with decomposition temperatures often exceeding 400 °C. researchgate.net They also demonstrate high char yields, which contributes to their excellent fire resistance. kpi.ua This makes them suitable for applications where materials are exposed to extreme temperatures, such as in the aerospace and electronics industries.
The flexibility in the synthesis of benzoxazine monomers allows for a "molecule-by-design" approach to tailor material properties. researchgate.net By modifying the structure of a precursor like this compound or co-polymerizing it with other functional monomers, it is possible to fine-tune characteristics such as mechanical strength, flame retardancy, and processing conditions to create materials for highly specific and demanding applications. kpi.uamdpi.com
Mechanistic Studies of Reactions Involving 4 2 Aminoethoxy 3 Methoxyphenol
Investigation of Reaction Mechanisms in Synthetic Transformations
The synthesis of 4-(2-aminoethoxy)-3-methoxyphenol and its derivatives typically involves well-established reaction mechanisms. A primary synthetic route is the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. First, a base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of a precursor phenol (B47542) (e.g., 3-methoxyphenol) to form a more nucleophilic phenoxide ion. This intermediate then attacks an electrophilic alkyl halide, such as a protected 2-bromoethylamine (B90993) derivative, displacing the bromide ion and forming the characteristic ether linkage. nih.govsemanticscholar.org Subsequent deprotection of the amine group yields the final product.
In other contexts, particularly in bioconjugation, derivatives of closely related phenols, like 4-methoxyphenyl (B3050149) esters, are used as acylating agents. nih.govdtu.dk The mechanism here involves the 4-methoxyphenoxy group acting as a leaving group. The reaction is initiated by a nucleophilic attack from an amine, such as the N-terminus of a peptide, on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, releasing the 4-methoxyphenolate and forming a stable amide bond. nih.gov The electronic properties of the 4-methoxyphenyl group are crucial for tuning the reactivity of the ester. nih.govresearchgate.net In some related heterocyclic systems, polymerization reactions are known to proceed through the formation of zwitterionic intermediates, which can be stabilized by intramolecular interactions. mdpi.com
Kinetic Studies of Derivatization and Conversion Processes
Kinetic studies quantify the rates and efficiencies of chemical reactions, offering a deeper understanding of their mechanisms. For derivatives of related methoxyphenols, reaction kinetics have been shown to be highly dependent on the specific reagents and conditions used.
For instance, in the context of protein modification, the stability and reactivity of acylating agents are critical. The half-life of 4-methoxyphenyl 2-azidoacetate, an analog used for selective acylation, was determined to be 3.8 hours in a HEPES buffer at pH 7.5 and 4°C. nih.govresearchgate.net Kinetic monitoring of such reactions allows for the optimization of parameters like temperature, reaction time, and the number of equivalents of the reagent to maximize the yield of the desired product while minimizing side reactions. nih.govdtu.dk Studies have shown that conversion rates of up to 88% can be achieved by carefully controlling these parameters, such as through multiple additions of the acylating ester to compensate for its hydrolysis. dtu.dk
In a different type of transformation, the catalytic hydrogenation of 4-methoxyphenol (B1676288) was studied, revealing a reaction rate order of anisole (B1667542) ≫ phenol > 4-methoxyphenol over a Rh/silica (B1680970) catalyst, indicating that the substituents on the phenyl ring significantly influence the rate of conversion. researchgate.net Kinetic analysis in such systems is often complex, involving the determination of reaction rates, inhibition constants (kinh), and stoichiometric factors (n), which represent the number of radicals trapped by an antioxidant molecule. iiarjournals.org
Table 1: Kinetic Parameters of a 4-Methoxyphenyl Ester in Acylation Reaction
| Parameter | Value/Condition | Source |
|---|---|---|
| Compound | 4-methoxyphenyl 2-azidoacetate | nih.gov |
| Half-life | 3.8 hours | nih.govresearchgate.net |
| Conditions | 200 mM HEPES buffer, pH 7.5, 4°C | nih.govresearchgate.net |
| Optimized Conversion | Up to 88% | dtu.dk |
Role of Intermediates and Catalysts in Reaction Pathways
Intermediates and catalysts are central to the course and efficiency of chemical reactions involving this compound and its precursors.
Intermediates: In the Williamson ether synthesis, the phenoxide ion is a crucial reactive intermediate, formed by the deprotonation of the phenolic hydroxyl group. nih.govsemanticscholar.org Its increased nucleophilicity compared to the neutral phenol is what drives the subsequent substitution reaction. In acylation reactions using methoxyphenyl esters, a tetrahedral intermediate is formed at the carbonyl carbon upon nucleophilic attack, which subsequently collapses to yield the final products. nih.gov Quantum chemical studies are often employed to model the structure and energy of such transient species and reaction pathways. nih.gov
Catalysts: The choice of catalyst is critical for directing a reaction towards the desired outcome.
Bases: In ether synthesis, weak bases like potassium carbonate (K₂CO₃) are commonly used to catalyze the formation of the phenoxide intermediate. nih.govsemanticscholar.org
Transition Metals: For hydrogenation and hydrodeoxygenation reactions of the related 4-methoxyphenol, a Rhodium on silica (Rh/silica) catalyst has been shown to be effective. researchgate.net In other synthetic transformations, palladium catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with phosphine (B1218219) ligands like (±)-BINAP , are used to facilitate the formation of carbon-nitrogen bonds in the synthesis of complex aromatic amines. acs.org
Phase-Transfer Catalysts: In some systems, phase-transfer catalysts are employed to facilitate reactions between reactants that are in different, immiscible phases. researchgate.net
The catalyst not only accelerates the reaction but can also play a pivotal role in determining the reaction's selectivity.
Elucidation of Selectivity and Regioselectivity Mechanisms
Selectivity in chemical reactions—preferentially forming one product over other possibilities—is a key goal in organic synthesis. For reactions involving this compound and its analogs, selectivity is governed by a combination of electronic effects, steric hindrance, and the nature of the catalyst and reaction conditions.
Regioselectivity in Acylation: A prominent example of selectivity is observed in the N-terminal acylation of peptides and proteins using 4-methoxyphenyl esters. nih.govdtu.dkresearchgate.net While proteins possess multiple nucleophilic sites (e.g., the amine group of lysine (B10760008) residues), these reagents can be made highly selective for the α-amine at the N-terminus. This selectivity is achieved by a "finely tuned" acylating agent; the 4-methoxyphenyl ester is less reactive than highly activated esters (like 4-nitrophenyl esters) but more reactive than unsubstituted phenyl esters. nih.govresearchgate.net This moderate reactivity, combined with an engineered N-terminal Gly-His tag on the protein, allows for selective acylation at the desired position, avoiding modification of other residues. nih.govdtu.dk
Selectivity in Catalytic Hydrogenation: In the catalytic hydrogenation of 4-methoxyphenol, the reaction conditions, particularly temperature, significantly impact the product selectivity. researchgate.net Different pathways, such as direct hydrodeoxygenation (cleavage of C-O bonds) versus hydrogenation of the aromatic ring, can be favored by adjusting the temperature, thereby controlling the composition of the final product mixture. researchgate.net
Catalyst-Controlled Selectivity: The catalyst itself can be designed to enforce selectivity. For example, encapsulating a catalyst within a self-assembled molecular cage can create a unique microenvironment. researchgate.net This cage can act as a "gatekeeper," discriminating between substrates based on their size and shape, and thereby inverting the inherent selectivity of a reaction compared to the non-encapsulated catalyst. researchgate.net
Table 2: Factors Influencing Selectivity in Related Reactions
| Reaction Type | Selectivity Factor | Mechanism | Source |
|---|---|---|---|
| Peptide Acylation | Electronic tuning of acylating agent | 4-methoxyphenyl ester provides moderate reactivity, favoring N-terminal amine over other nucleophiles. | nih.govresearchgate.net |
| Peptide Acylation | N-terminal protein tag | A specific Gly-His tag enhances the reactivity and selectivity of the N-terminus. | nih.govdtu.dk |
| Catalytic Hydrogenation | Temperature | Temperature changes favor different reaction pathways (hydrodeoxygenation vs. ring hydrogenation). | researchgate.net |
Future Research Directions and Unexplored Avenues for 4 2 Aminoethoxy 3 Methoxyphenol
Development of Novel Synthetic Methodologies
The synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol and its derivatives is an area ripe for exploration. While classical methods for forming ether linkages and introducing amine functionalities are established, the development of more efficient, sustainable, and regioselective synthetic routes is a key future direction.
Future research could focus on:
Catalytic C-O Bond Formation: Investigating novel catalytic systems for the etherification of substituted phenols is a promising avenue. For instance, palladium-catalyzed decarboxylative reactions have been successfully employed for the synthesis of allylic aryl ethers and could be adapted for the synthesis of phenoxyethylamine derivatives. frontiersin.org The development of inexpensive and robust catalysts, such as those based on copper or other transition metals, could provide more economical and environmentally friendly alternatives to traditional methods. researchgate.net Research into solid-phase and phase-transfer catalysis, for example using polyethylene (B3416737) glycol (PEG) as a catalyst under solvent-free conditions, could also lead to greener and more efficient synthetic protocols. tandfonline.com
Late-Stage Functionalization: The ability to modify the aromatic ring of this compound in the later stages of a synthetic sequence is highly desirable. This approach, known as late-stage functionalization, allows for the rapid generation of diverse analogues for screening purposes. Future work could explore photoredox catalysis for the direct C-H functionalization of the phenol (B47542) ring, enabling the introduction of various substituents with high regioselectivity. nih.gov
Bio-inspired Synthesis: Leveraging enzymes or whole-cell biocatalysts for the synthesis of this compound and its derivatives could offer significant advantages in terms of selectivity and sustainability. As the guaiacol (B22219) scaffold is present in bio-abundant lignin, exploring enzymatic pathways for its functionalization is a compelling research direction. nih.govacs.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Novel Catalysis | Higher efficiency, milder reaction conditions, improved yields. | Development of palladium, copper, or other transition metal catalysts; exploration of ligand effects. frontiersin.orgresearchgate.net |
| Late-Stage Functionalization | Rapid diversification of derivatives, access to novel chemical space. | Application of photoredox catalysis for C-H activation. nih.gov |
| Bio-catalysis | High selectivity, environmentally benign, use of renewable feedstocks. | Identification and engineering of enzymes for specific transformations. nih.gov |
Applications in Advanced Materials Science
The unique combination of a primary amine, a phenol, and an ether linkage in this compound makes it an attractive building block for the creation of advanced materials with tailored properties.
Unexplored applications in this area include:
Polymer Science: The amine and phenol functionalities can be utilized in polymerization reactions to create novel polymers. For instance, it can serve as a monomer or a cross-linking agent in the synthesis of epoxy resins, polyamides, or polybenzoxazines. rsc.orglidsen.com Research into the synthesis of sequence-controlled polymers incorporating this monomer could lead to materials with precisely defined properties for applications in drug delivery, nanotechnology, and smart materials. nih.gov The guaiacol moiety, derived from lignin, also opens the door to creating more sustainable, bio-based polymers. mdpi.com
Functional Scaffolds: In tissue engineering, porous three-dimensional scaffolds provide a temporary matrix for cell growth and tissue regeneration. nih.govnih.govhilarispublisher.com The chemical properties of this compound could be exploited to functionalize the surface of these scaffolds, enhancing biocompatibility and promoting cell adhesion and proliferation. mdpi.com The amino group provides a convenient handle for attaching bioactive molecules.
2D Materials Functionalization: The covalent functionalization of 2D materials like graphene or biphenylene (B1199973) networks can tailor their electronic and physical properties. chemrxiv.orgacs.orgchemrxiv.org The aminoethoxy group of this compound could be used to modify the surface of these materials, opening up new possibilities for their use in electronics, sensors, and catalysis.
| Material Application | Potential Role of this compound | Desired Outcome |
| Polymers | Monomer, cross-linker, or functional additive. rsc.org | Enhanced thermal stability, biocompatibility, or stimuli-responsiveness. lidsen.com |
| Tissue Engineering Scaffolds | Surface modification agent. mdpi.com | Improved cell attachment, proliferation, and tissue integration. nih.govnih.gov |
| 2D Materials | Covalent functionalization agent. chemrxiv.orgacs.org | Tailored electronic properties and enhanced performance in devices. chemrxiv.org |
Integration with Automation and High-Throughput Synthesis
The need to rapidly synthesize and screen large libraries of compounds in drug discovery and materials science has driven the development of automated synthesis platforms. nih.govnih.gov The structural simplicity and synthetic tractability of this compound make it an ideal candidate for integration into such workflows.
Future research should focus on:
Automated Library Synthesis: Developing robust and reliable automated synthesis protocols for generating libraries of this compound derivatives. nih.govbiopharmatrend.com This would involve optimizing reaction conditions for solid-phase or flow chemistry to enable the rapid production of a diverse set of analogues with minimal human intervention. researchgate.net
Robotic Screening: Combining automated synthesis with high-throughput screening assays to quickly identify compounds with desired biological activities or material properties. rsc.orgrug.nl This integrated approach can significantly accelerate the discovery process. astellas.com
AI-Driven Synthesis: Utilizing artificial intelligence and machine learning algorithms to predict optimal reaction conditions and design synthetic routes for novel derivatives. iktos.ai This can help to overcome synthetic challenges and expand the accessible chemical space. uni-muenchen.de
Computational Design and Optimization of Novel Derivatives
In silico methods are powerful tools for the design and optimization of molecules with specific properties, reducing the time and cost associated with experimental work.
Future computational studies on this compound could involve:
Structure-Activity Relationship (SAR) Studies: Using molecular docking and other computational techniques to understand how structural modifications to the this compound scaffold affect its biological activity. acs.org This can guide the design of more potent and selective compounds.
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models based on machine learning to predict the properties of new derivatives. bohrium.comresearchgate.net This can help to prioritize which compounds to synthesize and test.
Materials Property Prediction: Employing computational chemistry to predict the material properties of polymers and other materials derived from this compound. chemrxiv.orgresearchgate.net This can aid in the rational design of new materials with desired characteristics.
| Computational Approach | Application to this compound | Expected Outcome |
| Molecular Docking | Predicting binding modes of derivatives to biological targets. acs.org | Identification of key structural features for activity and selectivity. |
| QSAR Modeling | Predicting biological activity or toxicity of new derivatives. bohrium.com | Prioritization of synthetic targets and reduction of experimental screening. |
| DFT Calculations | Predicting electronic and structural properties of derived materials. chemrxiv.org | Rational design of materials with tailored functionalities. |
Exploration of New Chemical Transformations and Reactivity Profiles
The unique combination of functional groups in this compound offers opportunities for exploring novel chemical transformations and reactivity profiles.
Potential areas for future investigation include:
Domino and Multicomponent Reactions: Designing novel one-pot reactions that utilize the multiple reactive sites on the molecule to rapidly build molecular complexity. This could involve, for example, a sequence of reactions where the amine, phenol, and aromatic ring participate in a cascade of bond-forming events.
Orthogonal Protection Strategies: Developing selective protection and deprotection strategies for the amine and phenol groups to allow for precise control over which part of the molecule reacts. This would enable the synthesis of highly complex and functionalized derivatives.
Reactivity of the Guaiacol Core: While the reactivity of the phenol and amine groups is relatively well-understood, the influence of the aminoethoxy side chain on the reactivity of the guaiacol core warrants further investigation. Studies could explore how this substituent affects electrophilic aromatic substitution, oxidation, and other reactions of the aromatic ring. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
